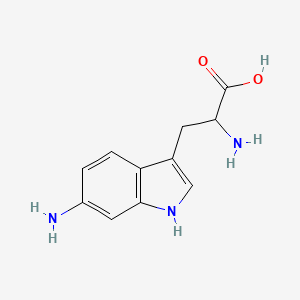

6-Aminotryptophan

Vue d'ensemble

Description

Le 6-Aminotryptophane est un dérivé de l’acide aminé essentiel tryptophane. Il se caractérise par la présence d’un groupe amino en position six du cycle indole. Cette modification confère au composé des propriétés chimiques et biologiques uniques, ce qui en fait un sujet d’intérêt dans divers domaines scientifiques.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 6-Aminotryptophane implique généralement la modification du tryptophane ou de ses analogues. Une méthode courante consiste à nitrer le tryptophane, puis à le réduire pour introduire le groupe amino à la position souhaitée. Une autre approche implique l’utilisation d’une hydrogénation catalytique sélective pour obtenir la même modification .

Méthodes de Production Industrielle : La production industrielle de 6-Aminotryptophane peut impliquer une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour purifier le composé .

Analyse Des Réactions Chimiques

Types de Réactions : Le 6-Aminotryptophane subit diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former les dérivés nitroso ou nitro correspondants.

Réduction : Les réactions de réduction peuvent modifier davantage le cycle indole ou le groupe amino.

Substitution : Le groupe amino peut participer à des réactions de substitution, conduisant à la formation de divers dérivés.

Réactifs et Conditions Courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour les réactions de substitution .

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés nitroso, tandis que les réactions de substitution peuvent produire une large gamme d’analogues du tryptophane fonctionnalisés .

4. Applications de la Recherche Scientifique

Le 6-Aminotryptophane a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules complexes et comme sonde dans l’étude des mécanismes réactionnels.

Industrie : Il est utilisé dans la production de produits chimiques spécialisés et comme précurseur de divers composés bioactifs.

Applications De Recherche Scientifique

6-Aminotryptophan has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex molecules and as a probe in studying reaction mechanisms.

Mécanisme D'action

Le mécanisme d’action du 6-Aminotryptophane implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe amino en position six lui permet de former des interactions uniques avec les enzymes et les récepteurs, influençant ainsi leur activité. Cela peut conduire à la modulation de voies biochimiques, telles que celles impliquées dans la synthèse des neurotransmetteurs et la réponse immunitaire .

Composés Similaires :

Tryptophane : Le composé parent, essentiel pour la synthèse des protéines et précurseur de la sérotonine et de la mélatonine.

5-Hydroxytryptophane : Un dérivé hydroxylé impliqué dans la synthèse de la sérotonine.

6-Fluorotryptophane : Un analogue fluoré utilisé dans les études d’imagerie.

Unicité : Le 6-Aminotryptophane se distingue par la présence du groupe amino en position six, qui confère une réactivité chimique et une activité biologique uniques. Cela en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

Tryptophan: The parent compound, essential for protein synthesis and a precursor for serotonin and melatonin.

5-Hydroxytryptophan: A hydroxylated derivative involved in serotonin synthesis.

6-Fluorotryptophan: A fluorinated analog used in imaging studies.

Uniqueness: 6-Aminotryptophan stands out due to the presence of the amino group at the sixth position, which imparts unique chemical reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic applications .

Propriétés

IUPAC Name |

2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBHVZVPIHGYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316417 | |

| Record name | 6-Aminotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7303-52-8, 2462-30-8 | |

| Record name | 6-Aminotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7303-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC67050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)

![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)

![Methyl 3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12107539.png)

![Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate](/img/structure/B12107540.png)

![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)

amine](/img/structure/B12107553.png)

![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)